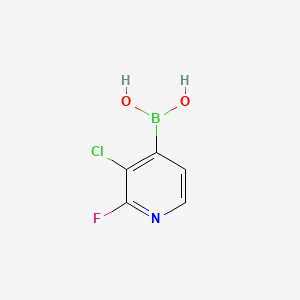

(3-Chloro-2-fluoropyridin-4-yl)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

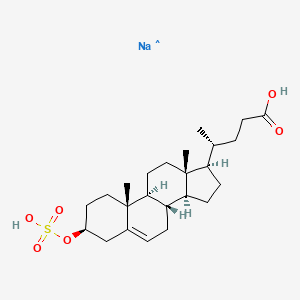

“(3-Chloro-2-fluoropyridin-4-yl)boronic acid” is a chemical compound with the molecular formula C5H4BClFNO2 . It is used as a reactant in various chemical reactions, including heterocyclization with α-oxocarboxylic acids and Suzuki-Miyaura coupling reactions .

Synthesis Analysis

The synthesis of “(3-Chloro-2-fluoropyridin-4-yl)boronic acid” involves the formation of stable transition complexes with sugars and amino acids . It has been tested for the inhibition of the NorA efflux pump .Molecular Structure Analysis

The molecular structure of “(3-Chloro-2-fluoropyridin-4-yl)boronic acid” can be represented by the InChI code1S/C5H4BClFNO2/c7-4-3 (6 (10)11)1-2-9-5 (4)8/h1-2,10-11H . This indicates the presence of boron, chlorine, fluorine, nitrogen, and oxygen atoms in the molecule . Chemical Reactions Analysis

“(3-Chloro-2-fluoropyridin-4-yl)boronic acid” is involved in various chemical reactions. It is used as a precursor to biologically active molecules, including heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity .Physical And Chemical Properties Analysis

“(3-Chloro-2-fluoropyridin-4-yl)boronic acid” has a molecular weight of 175.35 g/mol . It has 2 hydrogen bond donors, 4 hydrogen bond acceptors, and 1 rotatable bond . Its exact mass and monoisotopic mass are both 175.0007644 g/mol . The topological polar surface area is 53.4 Ų .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Interactions

Boronic acids, including derivatives like (3-chloro-2-fluoropyridin-4-yl)boronic acid, are pivotal in the development of pharmaceuticals due to their ability to form stable covalent bonds with biomolecules. These compounds are utilized in the synthesis of biologically active molecules, demonstrating their versatility in pharmaceutical applications. The synthesis and characterization of such derivatives reveal their potential in interacting with organic compounds and biological molecules, making them suitable candidates for further medicinal, pharmacological, and biological studies (Hernández-Negrete et al., 2021).

Boronic Acid Derivatives in Sensing Applications

The unique properties of boronic acids to interact with diols and Lewis bases make them ideal for sensing applications. This capability allows for their use in detecting various biological and chemical substances. Research highlights the importance of these interactions in developing new methodologies for biological labeling, protein manipulation, and the creation of therapeutic agents, showcasing the broad utility of boronic acid derivatives in scientific research (Lacina et al., 2014).

Advanced Material Development

In materials science, boronic acids are employed to engineer advanced materials with specific properties. Their ability to form dynamic covalent bonds is leveraged in creating responsive materials, such as hydrogels that can respond to biological stimuli. This application is crucial for developing smart materials for drug delivery systems and tissue engineering, where the dynamic behavior of boronic acid-containing materials can lead to innovations in biomedical engineering and responsive material design (Brooks et al., 2018).

Fluorescence Quenching and Molecular Recognition

Boronic acid derivatives are also significant in fluorescence-based sensing and molecular recognition. Studies on the fluorescence quenching properties of these compounds in the presence of analytes such as aniline provide insights into their potential as fluorescent sensors. This research underpins the development of high-sensitivity sensors for detecting various chemical substances, further highlighting the versatile applications of boronic acid derivatives in chemical sensing and molecular diagnostics (Geethanjali et al., 2015).

Organic Synthesis Enhancements

Furthermore, (3-chloro-2-fluoropyridin-4-yl)boronic acid and its analogs play a crucial role in enhancing the efficiency and selectivity of organic synthesis processes. Their involvement in cross-coupling reactions, such as the Suzuki-Miyaura reaction, exemplifies their utility in constructing complex organic molecules. This application is particularly valuable in the synthesis of natural products, pharmaceuticals, and novel organic materials, illustrating the compound's integral role in advancing organic synthesis methodologies (Daykin et al., 2010).

Safety And Hazards

“(3-Chloro-2-fluoropyridin-4-yl)boronic acid” is associated with certain hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Propriétés

IUPAC Name |

(3-chloro-2-fluoropyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHSSQRGIWMXJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=NC=C1)F)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660294 |

Source

|

| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

CAS RN |

1217500-55-4 |

Source

|

| Record name | (3-Chloro-2-fluoropyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)

![1'-(Tert-butoxycarbonyl)spiro[chroman-4,4'-piperidine]-2-carboxylic acid](/img/structure/B580743.png)